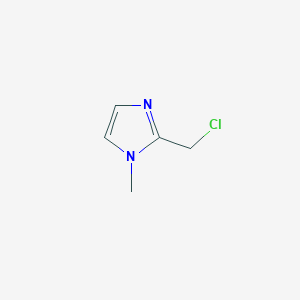

2-(chloromethyl)-1-methyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEGAEUUQMJXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353063 | |

| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19225-92-4 | |

| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(chloromethyl)-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(chloromethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. The imidazole ring is a fundamental component of various biologically active molecules, including amino acids like histidine, and is a common scaffold in pharmaceutical development. This technical guide provides a comprehensive overview of the known properties of this compound, focusing on its chemical and physical characteristics, synthesis, and its significant role as a versatile intermediate in the development of therapeutic agents. While direct pharmacological data on the compound itself is limited in publicly accessible literature, this guide will explore the biological activities of its derivatives, highlighting its importance in medicinal chemistry.

Chemical and Physical Properties

This compound is a reactive chemical intermediate. Its properties, along with those of its commonly used hydrochloride salt, are summarized below.

| Property | This compound | This compound hydrochloride |

| CAS Number | 19225-92-4[1] | 78667-04-6[2] |

| Molecular Formula | C₅H₇ClN₂[1] | C₅H₈Cl₂N₂ |

| Molecular Weight | 130.58 g/mol [1] | 167.04 g/mol |

| Appearance | Not specified in readily available sources | White to light yellow crystalline powder[3] |

| Melting Point | 182-184 °C[1] | 170-175 °C[3] |

| Boiling Point | 244 °C[1] | Not available |

| Density | 1.2 g/cm³[1] | Not available |

| Solubility | Not specified in readily available sources | Soluble in water and alcohol, slightly soluble in ether[3] |

| Flash Point | 101 °C[1] | Not available |

| Vapor Pressure | 0.0493 mmHg at 25°C | Not available |

| Refractive Index | 1.551 | Not available |

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorination of 1-methyl-2-imidazolemethanol. A common method employs thionyl chloride (SOCl₂) as the chlorinating agent.[1]

General Synthetic Workflow:

Caption: General synthesis workflow for this compound.

The chloromethyl group makes this compound a versatile electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is the foundation of its utility as a building block in organic synthesis, allowing for the introduction of the 1-methyl-1H-imidazol-2-yl)methyl moiety into a wide range of molecules.

Role in Drug Development and Biological Activity of Derivatives

While there is a notable lack of direct pharmacological and toxicological studies on this compound itself, its significance lies in its role as a key intermediate in the synthesis of various biologically active compounds. The imidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

Antifungal and Antimicrobial Derivatives

A significant body of research has focused on the synthesis of benzimidazole derivatives from 2-(chloromethyl)-1H-benzimidazole (a related compound) which have demonstrated potent antifungal and antimicrobial activities. These studies suggest that the imidazole moiety is crucial for the observed biological effects. For instance, derivatives have been synthesized and evaluated against various phytopathogenic fungi, with some compounds showing significant growth inhibition.[3]

Anticancer Applications of Derivatives

Recent studies have highlighted the use of this compound hydrochloride in the synthesis of novel anticancer agents. One notable example is its use in the creation of a Cu(I) cationophore. This synthetic ionophore, incorporating the imidazole moiety, has demonstrated potent anticancer activity in hepatocarcinoma cells by disrupting copper homeostasis.[4][5] The imidazole groups are specifically chosen for their ability to coordinate with copper ions.

Logical Relationship of its Role as an Intermediate:

Caption: Role of this compound as an intermediate.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its subsequent use in creating derivatives are often found in patent literature and scientific publications. Below is a representative protocol for its synthesis.

Synthesis of this compound [1]

-

Reactants: 1-methyl-2-imidazolemethanol, thionyl chloride, chloroform, diethyl ether.

-

Procedure:

-

To a solution of 1-methyl-2-imidazolemethanol (2.23 mmol) in chloroform (5 mL), add thionyl chloride (4.20 mmol).

-

Reflux the reaction mixture for 3 hours.

-

Allow the mixture to cool to room temperature and then concentrate it.

-

Dilute the concentrated mixture with diethyl ether (30 mL) and concentrate again to yield the crude product.

-

-

Characterization: The crude product is typically characterized by GC-MS and used in subsequent steps without further purification.

Safety and Toxicology

This compound and its hydrochloride salt are classified as hazardous substances. The available safety data sheets indicate the following hazards:

-

GHS Hazard Statements: Causes severe skin burns and eye damage.[1][6] It is also classified as an irritant.[1] The hydrochloride salt is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[7]

-

Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection.[6] Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. For skin contact, wash off immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water (do not induce vomiting) and seek medical attention.[6]

Conclusion

This compound is a valuable chemical intermediate with well-defined chemical and physical properties. Its high reactivity, attributed to the chloromethyl group, makes it a crucial building block for the synthesis of a diverse range of more complex molecules. While direct biological and pharmacological data on the compound itself are scarce, its importance in drug discovery and development is evident from its use in creating potent antifungal, antimicrobial, and anticancer agents. Researchers and scientists working with this compound should be aware of its hazardous nature and handle it with appropriate safety precautions. Future research into the direct biological effects of this compound could potentially unveil new applications.

References

- 1. echemi.com [echemi.com]

- 2. This compound hydrochloride | C5H8Cl2N2 | CID 2795406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to 2-(chloromethyl)-1-methyl-1H-imidazole

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-(chloromethyl)-1-methyl-1H-imidazole, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₅H₇ClN₂[1][2][3]. The structure consists of a 1-methyl-1H-imidazole ring substituted at the 2-position with a chloromethyl group.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇ClN₂ | [1][2][3] |

| Molecular Weight | 130.58 g/mol | [1] |

| CAS Number | 19225-92-4 | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 182-184 °C | [1][3] |

| Boiling Point | 244 °C | [1] |

| Density | 1.2 g/cm³ | [1][3] |

| Flash Point | 101 °C | [1] |

| Solubility | Soluble in water and alcohol | [4] |

Synthesis

The primary method for the synthesis of this compound involves the chlorination of 1-methyl-2-imidazolemethanol using thionyl chloride (SOCl₂)[1].

Experimental Protocol

Reaction: Conversion of 1-methyl-2-imidazolemethanol to this compound.

Materials:

-

1-methyl-2-imidazolemethanol

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃)

-

Diethyl ether

Procedure: [1]

-

A solution of 1-methyl-2-imidazolemethanol (250 mg, 2.23 mmol) in chloroform (5 mL) is prepared in a round-bottom flask.

-

Thionyl chloride (500 mg, 4.20 mmol) is added to the solution.

-

The reaction mixture is refluxed for 3 hours.

-

After reflux, the mixture is allowed to cool to room temperature.

-

The solvent is removed by concentration under reduced pressure.

-

The crude product is diluted with diethyl ether (30 mL) and then concentrated again to yield the product.

Yield: The crude yield of this compound is reported to be approximately 67%[1]. The product can be characterized by GC-MS[1].

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: A step-by-step workflow for the synthesis of this compound.

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial building block and versatile intermediate in the synthesis of a wide range of biologically active molecules. The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs[5][6][7].

The reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution reactions, enabling the attachment of the 1-methyl-imidazole core to various molecular scaffolds. This is a key strategy in the development of novel therapeutic agents.

Application as a Synthetic Intermediate

The diagram below illustrates the logical relationship of this compound as a synthetic intermediate in the drug discovery process.

Caption: Logical workflow of utilizing this compound in drug discovery.

Safety and Handling

This compound is classified as an irritant[1]. It is corrosive and can cause severe skin burns and eye damage[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly within the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its chloromethyl group make it a key component in the construction of more complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and drug development.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C5H7ClN2 | CID 736536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]

Key starting materials for 2-(chloromethyl)-1-methyl-1H-imidazole synthesis.

This in-depth technical guide provides a comprehensive overview of the key starting materials and synthetic route for the preparation of 2-(chloromethyl)-1-methyl-1H-imidazole, a significant intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Synthetic Pathway

The primary and most frequently cited method for the synthesis of this compound involves the direct chlorination of its corresponding alcohol precursor, (1-methyl-1H-imidazol-2-yl)methanol. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

Key Starting Materials and Reagents

The successful synthesis of this compound relies on the following key starting materials and reagents. Their physical and chemical properties are summarized in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | CAS Number |

| (1-methyl-1H-imidazol-2-yl)methanol | C₅H₈N₂O | 112.13 | Starting Material | 17334-08-6 |

| Thionyl chloride | SOCl₂ | 118.97 | Chlorinating Agent | 7719-09-7 |

| Chloroform | CHCl₃ | 119.38 | Solvent | 67-66-3 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Solvent (for workup) | 60-29-7 |

Synthetic Workflow

The synthesis proceeds via a straightforward nucleophilic substitution reaction where the hydroxyl group of (1-methyl-1H-imidazol-2-yl)methanol is replaced by a chlorine atom.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from (1-methyl-1H-imidazol-2-yl)methanol.[1]

Materials:

-

(1-methyl-1H-imidazol-2-yl)methanol (250 mg, 2.23 mmol)

-

Thionyl chloride (500 mg, 4.20 mmol)

-

Chloroform (5 mL)

-

Diethyl ether (30 mL)

Procedure:

-

A solution of (1-methyl-1H-imidazol-2-yl)methanol (250 mg, 2.23 mmol) in chloroform (5 mL) is prepared in a round-bottom flask.

-

Thionyl chloride (500 mg, 4.20 mmol) is added to the solution.

-

The reaction mixture is refluxed for 3 hours.

-

After reflux, the mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure (concentrated).

-

The residue is diluted with diethyl ether (30 mL) and then concentrated again to yield the crude product.

Yield and Characterization: The crude product, this compound, is obtained with a yield of approximately 67% (200 mg).[1] The product is typically characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and used in subsequent steps without further purification.[1]

In an alternative procedure, thionyl chloride (1.8 ml) is added dropwise to 1.12 g of 1-methyl-2-imidazolemethanol at 0°C.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthesis.

| Parameter | Value | Unit | Reference |

| Yield of crude product | 67 | % | [1] |

| Amount of (1-methyl-1H-imidazol-2-yl)methanol | 250 | mg | [1] |

| Moles of (1-methyl-1H-imidazol-2-yl)methanol | 2.23 | mmol | [1] |

| Amount of Thionyl Chloride | 500 | mg | [1] |

| Moles of Thionyl Chloride | 4.20 | mmol | [1] |

| Volume of Chloroform | 5 | mL | [1] |

| Reflux Time | 3 | hours | [1] |

Alternative Starting Materials

While the chlorination of (1-methyl-1H-imidazol-2-yl)methanol is the most direct route, other starting materials can be considered for the synthesis of the imidazole core. N-methylimidazole is a fundamental precursor which can be prepared through the methylation of imidazole or via the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine.[2] However, the direct chloromethylation of N-methylimidazole is less commonly reported in the reviewed literature for this specific isomer.

References

Spectroscopic Data and Experimental Protocols for 2-(chloromethyl)-1-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the compound 2-(chloromethyl)-1-methyl-1H-imidazole. Due to the limited availability of specific experimental data in publicly accessible literature, this guide presents expected spectral characteristics based on the analysis of structurally similar imidazole derivatives. Detailed experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. The anticipated values are derived from the analysis of related imidazole compounds and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | Doublet | 1H | H-5 |

| ~ 6.8 - 7.0 | Doublet | 1H | H-4 |

| ~ 4.7 - 4.9 | Singlet | 2H | -CH₂Cl |

| ~ 3.6 - 3.8 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C-2 |

| ~ 125 - 130 | C-4 |

| ~ 120 - 125 | C-5 |

| ~ 40 - 45 | -CH₂Cl |

| ~ 30 - 35 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3150 | Medium | C-H stretching (imidazole ring) |

| ~ 2950 - 3000 | Medium | C-H stretching (methyl & methylene) |

| ~ 1500 - 1600 | Medium-Strong | C=N and C=C stretching (imidazole ring) |

| ~ 1400 - 1450 | Medium | C-H bending (methyl & methylene) |

| ~ 1250 - 1300 | Medium | In-plane C-H bending (imidazole ring) |

| ~ 700 - 800 | Strong | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 130/132 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 95 | Medium | [M - Cl]⁺ |

| 81 | High | [M - CH₂Cl]⁺ (Base Peak) |

| 54 | Medium | [C₃H₄N]⁺ |

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

For ¹H NMR, a standard pulse program is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. A wider spectral width (around 200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a liquid sample or a solution, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Physical and chemical properties of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. It includes key data, experimental protocols, and visualizations to support its application in research and development.

Core Properties

This compound hydrochloride is a heterocyclic organic compound that serves as a valuable intermediate in various synthetic processes, particularly in the pharmaceutical industry.[1] Its reactivity is primarily centered around the chloromethyl group, which can readily undergo nucleophilic substitution reactions.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound hydrochloride.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Cl₂N₂ | [2] |

| Molecular Weight | 167.04 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 170-175 °C | [1] |

| Solubility | Soluble in water and alcohol solvents | [1] |

| CAS Number | 78667-04-6 | [3] |

Experimental Protocols

Synthesis of this compound from 1-methyl-2-imidazolemethanol

A common method for the synthesis of the free base, this compound, involves the chlorination of 1-methyl-2-imidazolemethanol using thionyl chloride.[4] The resulting free base can then be converted to its hydrochloride salt.

Materials:

-

1-methyl-2-imidazolemethanol

-

Thionyl chloride

-

Chloroform

-

Diethyl ether

-

Hydrochloric acid (for salt formation)

Procedure:

-

Dissolve 1-methyl-2-imidazolemethanol (1 equivalent) in chloroform.

-

At 0 °C, add thionyl chloride (1.8 equivalents) dropwise to the solution.[4]

-

Reflux the reaction mixture for 3 hours.[4]

-

Allow the mixture to cool to room temperature and then concentrate it under reduced pressure.

-

Dilute the residue with diethyl ether and concentrate again to yield the crude this compound.[4]

-

For the hydrochloride salt, the crude product can be treated with a solution of hydrochloric acid in a suitable solvent, followed by precipitation and filtration.

-

The final product should be dried under vacuum.

Characterization: The identity and purity of the synthesized compound can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[4]

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small amount of the dried crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Synthetic Utility and Reactivity

This compound hydrochloride is a versatile building block in organic synthesis. The chloromethyl group is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of the 1-methyl-1H-imidazol-2-ylmethyl moiety into a wide range of molecules.

For instance, it is used in the synthesis of more complex molecules, such as certain ionophores, through nucleophilic attack by other molecules.[5]

Caption: Synthesis workflow for this compound hydrochloride.

Caption: General reactivity of this compound hydrochloride.

Safety and Handling

This compound hydrochloride is classified as a corrosive substance.[1] It is crucial to handle this compound with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1][6]

-

Handling: Use in a well-ventilated area to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Keep away from strong oxidizing agents.[1]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If inhaled, move the person to fresh air.[6] If skin contact occurs, wash thoroughly with water. In case of accidental ingestion or if you feel unwell, seek immediate medical attention.[1]

References

The Therapeutic Promise of Substituted Imidazoles: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. These derivatives have garnered significant attention in drug discovery and development, with numerous compounds demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the core biological activities of substituted imidazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity of Imidazole Derivatives

Substituted imidazoles have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted imidazole derivatives against several human cancer cell lines. This data, gathered from multiple studies, highlights the potent and selective nature of these compounds.

| Compound ID/Reference | Target Cell Line | IC50 (µM) |

| EGFR Inhibitors | ||

| Derivative 16[1] | MDA-MB-231 | 2.29 |

| T47D | >10 | |

| A549 | 9.96 | |

| MCF-7 | 3.54 | |

| Derivative 3c[2] | MDA-MB-231 | 1.98 |

| T47D | 4.07 | |

| MCF-7 | 2.29 | |

| A549 | 3.54 | |

| HT-29 | 2.88 | |

| Compound 5b[3] | H1975 | 5.22 |

| Compound 5g[3] | H1975 | 6.34 |

| BRAF V600E Inhibitors | ||

| Compound 14h[4] | Melanoma Cell Line Panel (Mean) | 1.8 |

| Compound 16e[4] | Melanoma Cell Line Panel (Mean) | 1.88 |

| General Cytotoxic Activity | ||

| Compound 5c[5] | BT474 | 43.46 (24h) |

| MDA-MB-468 | >100 (24h) | |

| Compound 5d[5] | BT474 | 35.56 (24h) |

| T47D | >50 (24h) | |

| MCF-7 | >50 (24h) | |

| Imidazole-triazole hybrid 4k[6] | Caco-2 | 4.67 |

| Imidazole-triazole hybrid 6e[6] | Caco-2 | 5.22 |

| Compound 5d[7] | SiHa | 0.031 |

| Caski | 0.035 |

Key Signaling Pathways in Imidazole-Mediated Anticancer Activity

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Several substituted imidazole derivatives have been developed as potent EGFR inhibitors.[2][3]

The BRAF gene encodes a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway. The V600E mutation in BRAF leads to constitutive activation of the pathway, promoting uncontrolled cell growth. Imidazole derivatives have been designed as potent inhibitors of this oncogenic kinase.[4][9]

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition by small molecules, including certain imidazole derivatives, can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

-

96-well plates

-

Human cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Test imidazole derivatives (dissolved in DMSO)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazole test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity of Imidazole Derivatives

Substituted imidazoles are a well-established class of antimicrobial agents, effective against a broad range of bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazole derivatives against various bacterial and fungal strains.

| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |

| Antibacterial Activity | ||

| HL1[12] | Staphylococcus aureus | 625 |

| MRSA | 1250 | |

| Acinetobacter baumannii | 1250 | |

| Pseudomonas aeruginosa | 5000 | |

| HL2[12] | Staphylococcus aureus | 625 |

| MRSA | 625 | |

| Escherichia coli | 2500 | |

| Pseudomonas aeruginosa | 2500 | |

| Acinetobacter baumannii | 2500 | |

| Compound 3b[13] | Bacillus subtilis | 4 |

| Escherichia coli | 128 | |

| Compound 2c[14] | Bacillus subtilis | 6.25 |

| Compound 1b[14] | Escherichia coli | <12.5 |

| Compound 1c[14] | Escherichia coli | <12.5 |

| Compound 2a[14] | Escherichia coli | <12.5 |

| Antifungal Activity | ||

| Compound 2a[14] | Aspergillus niger | 12.5 |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[15]

Materials:

-

Petri plates with sterile nutrient agar or Mueller-Hinton agar

-

Bacterial or fungal cultures

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Test imidazole derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic or antifungal)

-

Negative control (solvent alone)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

-

Well Preparation: Aseptically create wells in the agar plate using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test imidazole derivative solution, positive control, and negative control into separate wells.

-

Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity of Imidazole Derivatives

Several substituted imidazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[16][17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[18][19][20]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test imidazole derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle (e.g., saline, carboxymethyl cellulose)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test imidazole derivative, standard drug, or vehicle to the respective groups of animals via an appropriate route (e.g., oral or intraperitoneal).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Conclusion

Substituted imidazole derivatives represent a versatile and highly promising class of compounds with a broad range of biological activities. The data and protocols presented in this technical guide underscore their potential as anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of the vast chemical space of imidazole derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the development of novel and effective therapeutics for a multitude of diseases. Researchers, scientists, and drug development professionals are encouraged to utilize this guide as a foundational resource to advance their research and unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]

- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchhub.com [researchhub.com]

- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 13. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. botanyjournals.com [botanyjournals.com]

- 16. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. inotiv.com [inotiv.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility and Biological Potential of 2-(Chloromethyl)-1-methyl-1H-imidazole: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1-methyl-1H-imidazole is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of functionalized imidazole derivatives. Its reactive chloromethyl group provides a convenient handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities at the 2-position of the imidazole ring. This technical guide explores the applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Due to the limited availability of extensive quantitative data for this compound itself, this review leverages data from its close analogue, 2-(chloromethyl)-1H-benzimidazole, to illustrate the synthetic possibilities and biological activities that can be anticipated from this class of compounds. The applications span from the synthesis of antifungal and antiparasitic agents to the development of complex molecular architectures with unique material properties.

Synthetic Applications

The primary application of this compound lies in its use as an electrophilic precursor for the synthesis of more complex molecules. The chlorine atom is readily displaced by a variety of nucleophiles, including phenols, thiols, and amines, to generate a diverse library of 2-substituted-1-methyl-1H-imidazole derivatives.

A significant area of application is in the synthesis of compounds with potential biological activity. For instance, the related 5-nitro-analogue, 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole, is a key intermediate in the synthesis of Fexinidazole, an oral treatment for human African trypanosomiasis (sleeping sickness).[1] This underscores the importance of the this compound scaffold in medicinal chemistry.

While specific yield data for reactions involving this compound is not extensively reported in the available literature, the synthesis of derivatives from the analogous 2-(chloromethyl)-1H-benzimidazole provides valuable insights into the expected efficiency of these reactions.

Table 1: Synthesis of 2-Substituted-1H-benzimidazole Derivatives

| Product Class | Nucleophile | Solvent | Base | Yield (%) | Reference |

| 2-(Aminomethyl)benzimidazoles | Arylamines | DMF | Triethylamine | 55-85 | [2] |

| 2-(Aminomethyl)benzimidazoles | 1-(4-fluorophenyl)piperazine | DMF | Triethylamine | 75 | [2] |

| 2-Thiomethylbenzimidazoles | Dithiocarbamate | Methanol | - | - | [3] |

| 2-Phenoxymethylbenzimidazoles | Phenol derivatives | - | - | - | [3] |

Note: This data is for the synthesis of derivatives from 2-(chloromethyl)-1H-benzimidazole and is presented here as a proxy for the reactivity of this compound.

Biological Applications

Derivatives of this compound are of significant interest in drug discovery, particularly in the development of antifungal and antiparasitic agents. The imidazole core is a well-established pharmacophore in many antifungal drugs, which typically function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Antifungal Activity

A substantial body of research on 2-(chloromethyl)-1H-benzimidazole derivatives has demonstrated their potent antifungal activity against a range of phytopathogenic fungi.[1][4] These findings suggest that derivatives of this compound would likely exhibit similar biological properties.

Table 2: In Vitro Antifungal Activity of 2-(Chloromethyl)-1H-benzimidazole Derivatives

| Compound ID | Fungal Species | IC50 (µg/mL) | Reference |

| 4m | Colletotrichum gloeosporioides | 20.76 | [1][4] |

| 4m | Alternaria solani | 27.58 | [1][4] |

| 4m | Fusarium solani | 18.60 | [1][4] |

| 7f | Botrytis cinerea | 13.36 | [1][4] |

| 5b | Cytospora sp. | 30.97 | [1][4] |

| 5b | Colletotrichum gloeosporioides | 11.38 | [1][4] |

| 5b | Botrytis cinerea | 57.71 | [1][4] |

| 5b | Fusarium solani | 40.15 | [1][4] |

| Hymexazol (Control) | Botrytis cinerea | 8.92 | [1][4] |

Note: The compounds listed are derivatives of 2-(chloromethyl)-1H-benzimidazole. This data illustrates the potential antifungal efficacy of derivatives of this compound.

Antiparasitic Activity

The imidazole ring is a core component of several antiparasitic drugs. As previously mentioned, the 5-nitro derivative of this compound is a precursor to Fexinidazole, which is active against Trypanosoma brucei gambiense.[1] This highlights the potential for developing other antiparasitic agents from this scaffold. The mechanism of action of nitroimidazoles against anaerobic parasites involves the reduction of the nitro group to form cytotoxic radicals that induce DNA damage.

Experimental Protocols

General Synthesis of 2-((Aryloxy)methyl)-1-methyl-1H-imidazoles

This protocol is a generalized procedure based on the reactions of the analogous 2-(chloromethyl)-1H-benzimidazole with phenolic nucleophiles.

-

Preparation of the Nucleophile: In a suitable reaction vessel, dissolve the desired phenol (1.0 eq.) in an appropriate solvent such as dimethylformamide (DMF) or acetone.

-

Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.2 eq.), to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

-

Reaction with this compound: To the stirred solution, add this compound (1.0 eq.) either neat or as a solution in the reaction solvent.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Antifungal Susceptibility Testing by Mycelial Growth Rate Method

This protocol is based on the methodology used for testing the antifungal activity of 2-(chloromethyl)-1H-benzimidazole derivatives.[4]

-

Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

-

Preparation of Fungal Plates: Prepare potato dextrose agar (PDA) plates.

-

Inoculation: Place a mycelial plug of the test fungus (e.g., Botrytis cinerea, Fusarium solani) at the center of each PDA plate.

-

Application of Test Compounds: Apply a specific concentration of the test compound solution to a sterile filter paper disc and place it at a defined distance from the mycelial plug. A solvent control (DMSO) should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a period of 3-7 days, depending on the growth rate of the fungus.

-

Measurement and Analysis: Measure the diameter of the fungal colony in both the treated and control plates. Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group and T is the average diameter of the fungal colony in the treated group.

-

Determination of IC50: To determine the half-maximal inhibitory concentration (IC50), perform the assay with a range of concentrations of the test compound and calculate the concentration that causes 50% inhibition of mycelial growth.

Visualizations

Synthesis Workflow

References

In-Depth Technical Guide on the Safety and Handling of 2-(Chloromethyl)-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(chloromethyl)-1-methyl-1H-imidazole, a reactive chemical intermediate used in various synthetic applications. The information presented herein is crucial for ensuring safe laboratory practices and mitigating potential risks associated with the handling, storage, and disposal of this compound. This guide addresses both the free base and its hydrochloride salt, as they are often used interchangeably in chemical synthesis.

Chemical Identification and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₇ClN₂. It is commonly available as a free base or as a hydrochloride salt. The key identification and physical data are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | This compound (Free Base) | This compound hydrochloride |

| CAS Number | 19225-92-4 | 78667-04-6 |

| Molecular Formula | C₅H₇ClN₂ | C₅H₈Cl₂N₂ |

| Molecular Weight | 130.58 g/mol | 167.04 g/mol |

| Synonyms | 1-Methyl-2-(chloromethyl)imidazole, 2-Chloromethyl-1-methylimidazole | 1-Methyl-2-(chloromethyl)imidazole HCl |

Table 2: Physical and Chemical Properties

| Property | This compound (Free Base) | This compound hydrochloride |

| Appearance | Data not available | Light yellow solid[1] |

| Melting Point | 182-184 °C[2] | 175 - 178 °C[1] |

| Boiling Point | 244 °C[2] | Data not available |

| Flash Point | 101 °C[2] | Data not available |

| Density | 1.20 g/cm³[2] | Data not available |

| Solubility | Data not available | Data not available |

Hazard Identification and Classification

Both the free base and the hydrochloride salt of this compound are classified as hazardous substances. The primary hazards are associated with their corrosive and irritant nature.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) for the hydrochloride salt[3]. The free base is also classified as causing severe skin burns and eye damage[4].

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[3].

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Signal Word: Danger[3]

Safety and Handling Precautions

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when generating dust or aerosols.

Engineering Controls

-

Work in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

First-Aid Measures

In the event of exposure, immediate medical attention is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride upon decomposition.

Experimental Protocols

While specific, detailed experimental protocols for all applications of this compound are beyond the scope of this guide, the following provides a general procedure for its use as an alkylating agent in a nucleophilic substitution reaction. This compound is a potent electrophile due to the electron-withdrawing nature of the imidazole ring and the good leaving group ability of the chloride ion.

General Protocol for N-Alkylation of a Nucleophile

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (or its hydrochloride salt)

-

Nucleophile (e.g., an amine, thiol, or alcohol)

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF)

-

Base (if using the hydrochloride salt or if the nucleophile requires deprotonation, e.g., K₂CO₃, Et₃N)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dried reaction flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.

-

If using the hydrochloride salt or a protonated nucleophile, add the base and stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.

-

Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific information in the public domain regarding the biological activity and effects of this compound on cellular signaling pathways. Research on the biological effects of imidazole-containing compounds is extensive; however, these findings are often for structurally distinct molecules such as benzimidazoles or other complex derivatives[6][7].

Some studies have utilized this compound hydrochloride in the synthesis of copper ionophores, which have shown anticancer activity in hepatocarcinoma cells[8]. The biological activity in these cases is attributed to the final, more complex molecule and its ability to disrupt copper homeostasis, rather than the this compound moiety itself.

Given its reactive nature as an alkylating agent, it is plausible that this compound could react indiscriminately with biological nucleophiles such as DNA and proteins, leading to cytotoxicity. However, specific studies on its mechanism of action or its effects on signaling pathways are not available. Researchers should exercise extreme caution and assume high toxicity when handling this compound in biological systems.

Visualizations

Emergency Response Workflow

Caption: Workflow for emergency response to exposure to this compound.

General Handling and Storage Workflow

Caption: General workflow for the safe handling and storage of this compound.

Electrophilic Substitution Reaction Mechanism

Caption: Simplified mechanism of a nucleophilic substitution reaction using this compound.

References

- 1. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H7ClN2 | CID 736536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. echemi.com [echemi.com]

- 6. Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-(chloromethyl)-1-methyl-1H-imidazole

Introduction

2-(Chloromethyl)-1-methyl-1H-imidazole is a crucial building block in the synthesis of various pharmaceutical compounds and functional materials. Its versatile reactivity allows for the introduction of the 1-methylimidazol-2-yl)methyl moiety into a wide range of molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound from its precursor, 1-methyl-2-imidazolemethanol, using thionyl chloride as the chlorinating agent. The protocol is designed for researchers in both academic and industrial settings, offering a reliable method with a good yield.

Reaction Principle

The synthesis involves the conversion of the primary alcohol group in 1-methyl-2-imidazolemethanol to a chloromethyl group using thionyl chloride (SOCl₂). The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the desired product along with the evolution of sulfur dioxide and hydrogen chloride gases.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.

Materials and Reagents

-

1-methyl-2-imidazolemethanol

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Fume hood

Procedure

-

Reaction Setup: In a fume hood, dissolve 1-methyl-2-imidazolemethanol in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.[1] Cool the solution to 0°C using an ice bath.

-

Addition of Thionyl Chloride: While maintaining the temperature at 0°C, add thionyl chloride dropwise to the stirred solution using a dropping funnel.[1] A gentle evolution of gas (SO₂ and HCl) will be observed.

-

Reaction Progression: After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]

-

Purification: The crude this compound can be further purified by column chromatography or used directly in the next step if the purity is deemed sufficient.[1]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

| Parameter | Value | Reference |

| Starting Material | 1-methyl-2-imidazolemethanol | [1] |

| Reagent | Thionyl chloride (SOCl₂) | [1] |

| Solvent | Chloroform or Dichloromethane | [1][2] |

| Reaction Temperature | 0°C to reflux | [1][2] |

| Reaction Time | 3 hours (reflux) | [1] |

| Product Yield (Crude) | 67% | [1] |

| Molecular Formula | C₅H₇ClN₂ | [3] |

| Molecular Weight | 130.58 g/mol | [1] |

Visual Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Synthesis of 2-(chloromethyl)-1-methyl-1H-imidazole using Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(chloromethyl)-1-methyl-1H-imidazole is a crucial building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its preparation from the corresponding alcohol, 1-methyl-2-imidazolemethanol, is a key transformation. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this chlorination reaction. This document provides detailed application notes, experimental protocols, and comparative data on the use of thionyl chloride for the synthesis of this compound and its hydrochloride salt.

Reaction Principle and Mechanism

The conversion of 1-methyl-2-imidazolemethanol to this compound using thionyl chloride is a nucleophilic substitution reaction. The reaction proceeds by converting the hydroxyl group, which is a poor leaving group, into a chlorosulfite intermediate, which is a much better leaving group. The subsequent displacement by a chloride ion can occur via two primary mechanisms: SN2 (bimolecular nucleophilic substitution) or SNi (internal nucleophilic substitution).

The SN2 mechanism, which is generally favored for primary alcohols, involves the backside attack of a chloride ion on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. The reaction is facilitated by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction to completion.

Overall Reaction

Caption: Overall reaction for the synthesis of this compound.

Proposed SN2 Reaction Mechanism

Caption: Proposed SN2 mechanism for the chlorination of 1-methyl-2-imidazolemethanol.

Experimental Protocols

Two primary protocols have been reported for this synthesis, differing mainly in reaction temperature and the use of a solvent.

Protocol 1: Reaction at 0°C (Solvent-Free or Neat)

This method involves the direct reaction of the alcohol with thionyl chloride at a reduced temperature.

Materials:

-

1-methyl-2-imidazolemethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Apparatus for filtration under inert atmosphere

Procedure:

-

To a round-bottom flask containing 1.12 g of 1-methyl-2-imidazolemethanol, cool the flask in an ice bath to 0°C.

-

Add 1.8 ml of thionyl chloride dropwise to the cooled alcohol with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with 30 mL of diethyl ether.

-

The product, often the hydrochloride salt, will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Reaction at Reflux in Chloroform

This protocol utilizes a solvent and elevated temperature to drive the reaction.

Materials:

-

1-methyl-2-imidazolemethanol (referred to as compound 13 in the cited literature)

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃)

-

Diethyl ether

-

Reflux apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 250 mg (2.23 mmol) of 1-methyl-2-imidazolemethanol in 5 mL of chloroform.

-

Add 500 mg (4.20 mmol) of thionyl chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator.

-

Dilute the residue with 30 mL of diethyl ether and concentrate again to obtain the crude product. The reported yield for the crude product is 67%.[1]

-

The crude product was characterized by GC-MS and used in the subsequent step without further purification.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound and a structurally similar compound, providing a basis for comparison of reaction conditions.

| Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) | Product | Reference |

| 1-methyl-2-imidazolemethanol | Thionyl chloride | Chloroform | Reflux | 3 h | 67 | This compound | [1] |

| 1-methyl-2-imidazolemethanol | Thionyl chloride | None (neat) | 0°C | - | Not Reported | This compound | [1] |

| 4-hydroxymethyl-5-methylimidazole | Thionyl chloride | None (neat) | 10-20°C then 55°C | 0.5 h | 91 | 4-methyl-5-chloromethyl imidazole hydrochloride |

Experimental Workflow

The general workflow for the synthesis and isolation of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Safety Precautions

-

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The reaction is exothermic and should be cooled appropriately, especially during the addition of thionyl chloride.

Conclusion

The synthesis of this compound from 1-methyl-2-imidazolemethanol using thionyl chloride is an efficient and straightforward process. The choice between a solvent-free, low-temperature protocol and a higher-temperature protocol with a solvent will depend on the desired reaction rate, available equipment, and scale of the synthesis. The high yield reported for a similar imidazole derivative suggests that optimization of reaction conditions could lead to improved yields for the target compound. Careful handling of the corrosive and reactive thionyl chloride is paramount for a safe and successful synthesis.

References

Application Notes and Protocols: 2-(Chloromethyl)-1-methyl-1H-imidazole as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1-methyl-1H-imidazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its reactive chloromethyl group attached to the C2 position of the 1-methylimidazole ring makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 1-methyl-1H-imidazol-2-yl)methyl moiety into a diverse range of molecular scaffolds, a common feature in many pharmacologically active compounds. This document provides an overview of its applications as a pharmaceutical intermediate, including detailed experimental protocols and data on the biological activity of resulting compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₇ClN₂ |

| Molecular Weight | 130.57 g/mol |

| CAS Number | 19225-92-4 |

| Appearance | Solid |

| Melting Point | 182-184 °C |

| Boiling Point | 244 °C |

| Flash Point | 101 °C |

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various classes of therapeutic agents, including but not limited to:

-

Anticancer Agents: As a precursor for the synthesis of copper ionophores that exhibit cytotoxicity against cancer cell lines.

-

Antifungal Agents: The analogous 2-(chloromethyl)-1H-benzimidazole is widely used to synthesize potent antifungal compounds. The principles of these syntheses can be applied to the title compound for the development of novel antifungal candidates.

-

Antiemetic Agents: While not a direct precursor in all synthetic routes, the core (1-methyl-1H-imidazol-2-yl)methyl structure is a key pharmacophore in 5-HT3 receptor antagonists like Ondansetron. Understanding its synthesis and reactivity provides valuable context for the development of new antiemetic drugs.

-

Antimicrobial Agents: The imidazole nucleus is a common feature in many antimicrobial drugs. This compound can be used to synthesize novel 5-nitroimidazole derivatives with potential activity against various pathogens.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 1-methyl-2-imidazolemethanol.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1-Methyl-2-imidazolemethanol (250 mg, 2.23 mmol)

-

Thionyl chloride (500 mg, 4.20 mmol)

-

Chloroform (5 mL)

-

Diethyl ether

Procedure:

-

To a solution of 1-methyl-2-imidazolemethanol (250 mg, 2.23 mmol) in chloroform (5 mL), add thionyl chloride (500 mg, 4.20 mmol).

-

Reflux the reaction mixture for 3 hours.[1]

-

Allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure.

-

Dilute the residue with diethyl ether (30 mL) and concentrate again to obtain the crude product.

-

The crude product (200 mg, 67% yield) can be characterized by GC-MS and used in subsequent steps without further purification.[1]

Protocol 2: General Procedure for Nucleophilic Substitution with Phenols (Example: Synthesis of Copper Ionophores)

This protocol outlines the general steps for the N-alkylation of phenolic compounds with this compound hydrochloride, as demonstrated in the synthesis of calix[2]arene-based copper ionophores.[3]

Reaction Scheme:

Caption: Synthesis of a calix[2]arene-based copper ionophore.

Materials:

-

Calix[2]arene with free phenol groups

-

This compound hydrochloride

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the calix[2]arene derivative in anhydrous DMF.

-

Add sodium hydride (NaH) portion-wise to deprotonate the phenol groups.

-

Add this compound hydrochloride to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired copper ionophore.

Protocol 3: General Procedure for Nucleophilic Substitution with Thiols (Example: Synthesis of Antifungal Benzimidazole Derivatives)

The following is a general procedure for the S-alkylation of a thiol-containing compound using a chloromethyl derivative, adapted from the synthesis of antifungal benzimidazole derivatives.[4] This can be applied to this compound.

Reaction Scheme:

Caption: General S-alkylation of a thiol with this compound.

Materials:

-

Thiol-containing nucleophile (e.g., sodium N,N-diethyldithiocarbamate) (10 mmol)

-

This compound (10 mmol)

-

Dry Methanol (50 mL)

Procedure:

-

Dissolve the thiol-containing nucleophile in dry methanol in a round-bottom flask.

-

Add this compound to the solution.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., benzene).[4]

Biological Activity Data

The following tables summarize the biological activity of compounds synthesized using this compound or its close analogs.

Table 1: Anticancer Activity of Copper Ionophores

Data for calix[2]arene-based copper ionophores synthesized using this compound hydrochloride.[3]

| Compound | Cell Line | IC₅₀ (µM) |

| Calixarene 2 | HepG2/C3A | 3 - 5 |

| Calixarene 3 | HepG2/C3A | 3 - 5 |

| Calixarene 4 | HepG2/C3A | 3 - 5 |

| Calixarene 8 | HepG2/C3A | 3 - 5 |

Table 2: Antifungal Activity of Benzimidazole Derivatives

Data for benzimidazole derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole, demonstrating the potential for similar derivatives from the title compound.[5]

| Compound | Fungal Strain | IC₅₀ (µg/mL) |

| 4m | C. gloeosporioides | 20.76 |

| 4m | A. solani | 27.58 |

| 4m | F. solani | 18.60 |

| 7f | B. cinerea | 13.36 |

| 5b | Cytospora sp. | 30.97 |

| 5b | C. gloeosporioides | 11.38 |

| 5b | B. cinerea | 57.71 |

| 5b | F. solani | 40.15 |

| Hymexazol (Control) | B. cinerea | 8.92 |

Signaling Pathways and Mechanisms of Action

5-HT3 Receptor Antagonism

Drugs like Ondansetron, which contain a core imidazole moiety, function as selective antagonists of the 5-HT₃ receptor. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and in the central nervous system's chemoreceptor trigger zone (CTZ).[6] Chemotherapy can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates 5-HT₃ receptors on vagal afferents, initiating the vomiting reflex.[7] 5-HT₃ receptor antagonists block this interaction, thereby preventing nausea and vomiting.[6][7]

Caption: Mechanism of action of 5-HT3 receptor antagonists.

Copper Ionophores in Cancer Therapy